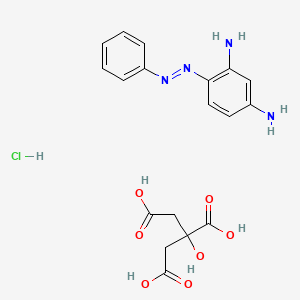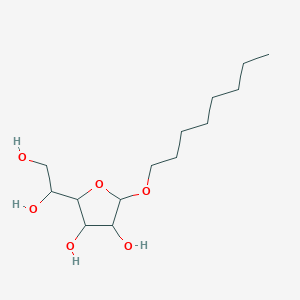
alpha-D-Mannofuranoside, 1-O-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Mannofuranoside, 1-O-octyl-: is a carbohydrate derivative that belongs to the class of glycosides It is characterized by the presence of an octyl group attached to the mannofuranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Mannofuranoside, 1-O-octyl- typically involves the glycosylation of D-mannoseThe reaction is often carried out in the presence of a glycosylation promoter such as p-toluenesulfonic acid in a toluene environment . The reaction mixture is then subjected to Zemplen saponification and purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of alpha-D-Mannofuranoside, 1-O-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Mannofuranoside, 1-O-octyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The octyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycosides.
Scientific Research Applications
Alpha-D-Mannofuranoside, 1-O-octyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-Mannofuranoside, 1-O-octyl- involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving carbohydrates . This interaction is crucial for its applications in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- DL-alpha-Tocopheryl-alpha-D-mannopyranoside
- DL-alpha-Tocopheryl-alpha-D-mannofuranoside
- Alpha-D-Mannofuranoside, 1-O-decyl-
Uniqueness
Alpha-D-Mannofuranoside, 1-O-octyl- is unique due to its specific octyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems . Compared to its similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in various applications.
Properties
Molecular Formula |
C14H28O6 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3 |
InChI Key |
VZLNXIZRQPJOEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


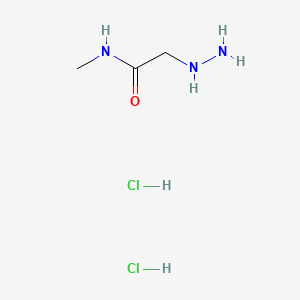

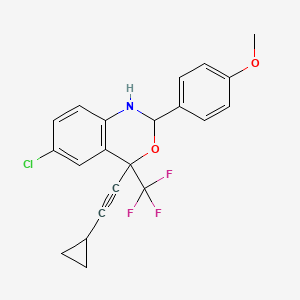
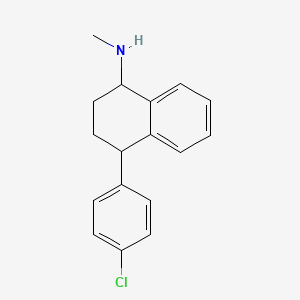
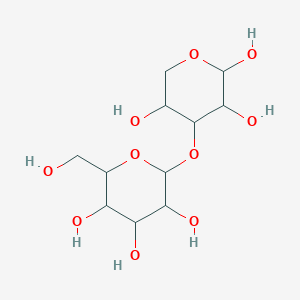
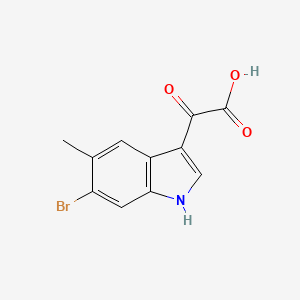
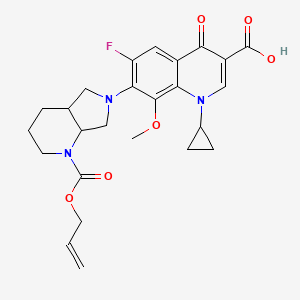
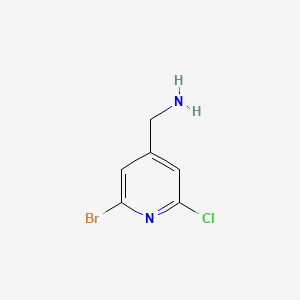
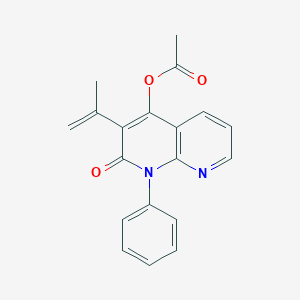
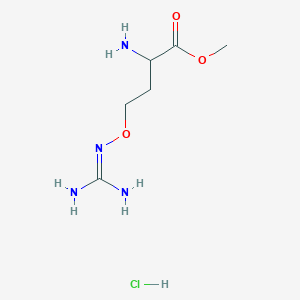
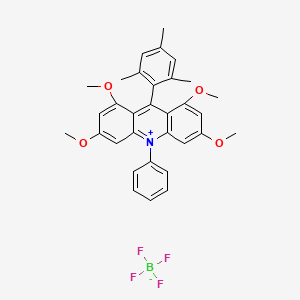
![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)
![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
